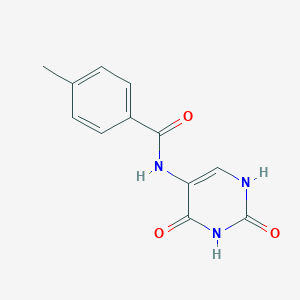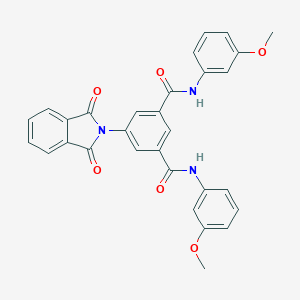![molecular formula C15H8INO4 B303145 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B303145.png)
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as IBIDI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biotechnology, and material science. IBIDI is a heterocyclic compound that contains both iodine and benzoyl groups, making it a versatile molecule for various chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may exert its effects through the inhibition of various enzymes and signaling pathways. For example, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins that contribute to inflammation and pain. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of MMPs, which are involved in the degradation of extracellular matrix proteins that contribute to tumor invasion and metastasis.
Biochemical and Physiological Effects:
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exert various biochemical and physiological effects. For example, it has been reported to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to reduce the production of inflammatory cytokines and chemokines, which contribute to the development of inflammation. Additionally, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit antibacterial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be readily modified for various applications. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to exhibit low toxicity, making it a suitable candidate for further development as a therapeutic agent. However, one limitation of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione as a potential therapeutic agent for various diseases such as cancer, inflammation, and bacterial infections. Further studies are needed to elucidate the mechanism of action of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione and its potential interactions with other drugs. Additionally, the development of new synthesis methods for 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may lead to the production of more potent and effective analogs. Overall, 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has the potential to make significant contributions to various fields of research and may lead to the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzoic acid with iodine and phosphorus oxychloride to form 2-iodobenzoyl chloride. The second step involves the reaction of 2-iodobenzoyl chloride with phthalic anhydride in the presence of a base to form 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione. This synthesis method has been reported in various research studies and has been found to be effective in producing high yields of 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione.
Aplicaciones Científicas De Investigación
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in various disease processes. These findings suggest that 2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione may have therapeutic potential in the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Propiedades
Nombre del producto |
2-[(2-iodobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C15H8INO4 |
Peso molecular |
393.13 g/mol |
Nombre IUPAC |
(1,3-dioxoisoindol-2-yl) 2-iodobenzoate |
InChI |
InChI=1S/C15H8INO4/c16-12-8-4-3-7-11(12)15(20)21-17-13(18)9-5-1-2-6-10(9)14(17)19/h1-8H |
Clave InChI |
DYUSOXCNCVCOTD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)C3=CC=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)

![Methyl 3-({[(4-methylphenyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B303069.png)
![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B303070.png)
![Bis[4-(1,3-benzothiazol-2-yl)phenyl] ether](/img/structure/B303071.png)

![5-(1,3-benzothiazol-2-yl)-2-[3-(1,3-benzothiazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303074.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303077.png)
![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B303078.png)



![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B303085.png)